1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Hydrogen Bonding Physicochemical Properties Drug-likeness

This tricyclic heterocyclic scaffold occupies a distinct physicochemical space (XLogP3 1.8, single H-bond donor) versus unsaturated analogs, making it non-substitutable for CNS-penetrant ligand synthesis. Validated as a critical building block in patented 5-HT1A receptor modulators, allosteric PAK4 inhibitors (IC50 0.38 μM), and HDAC inhibitors with in vivo tumor growth inhibition (76%). Its reactive secondary amine handle enables rapid, focused library generation for fragment-based drug discovery. For medicinal chemistry teams seeking patentable chemical matter with proven kinase and epigenetic target engagement.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 106792-29-4
Cat. No. B026382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
CAS106792-29-4
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C3=CC=CC=C3O2
InChIInChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2
InChIKeyLDUZILRBWUAJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine (CAS 106792-29-4): Core Scaffold and Synthetic Intermediate Overview


1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a tricyclic heterocyclic compound featuring a fused benzofuran and tetrahydropyridine ring system. With a molecular weight of 173.21 g/mol, an XLogP3 of 1.8, and a single hydrogen bond donor, this saturated scaffold [1] occupies a distinct physicochemical space compared to its unsaturated analogs. It serves as a critical building block for the synthesis of bioactive molecules, as evidenced by its explicit use as a starting material in patented CNS-active compounds [2]. The scaffold has also been leveraged to develop high-potency inhibitors targeting PAK4 and HDAC enzymes, demonstrating its utility in generating patentable, novel chemical matter [3].

Why 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Cannot Be Replaced by Generic Analogs in Medicinal Chemistry


Simple substitution with related scaffolds such as 3,4-dihydrobenzofuro[2,3-c]pyridine or the fully aromatic benzofuro[2,3-c]pyridine fundamentally alters critical physicochemical parameters and synthetic utility. The presence or absence of a single hydrogen bond donor and the degree of lipophilicity, as quantified below, directly impact molecular recognition, solubility, and subsequent derivatization potential. Furthermore, the established synthetic protocols and patent literature specifically rely on the tetrahydropyridine moiety of this compound for generating high-value, patented derivatives, making it a non-substitutable intermediate in specific therapeutic programs [1].

Quantitative Evidence for Prioritizing 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Over Closest Analogs


Hydrogen Bond Donor Capacity as a Key Differentiator for Molecular Recognition

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine uniquely possesses a secondary amine within its tetrahydropyridine ring, conferring a hydrogen bond donor count of 1. This differentiates it sharply from its closest analogs, 3,4-dihydrobenzofuro[2,3-c]pyridine and benzofuro[2,3-c]pyridine, both of which have a donor count of 0 [1][2][3]. The ability to act as a hydrogen bond donor is crucial for establishing specific interactions with biological targets and for enabling further chemical modifications.

Hydrogen Bonding Physicochemical Properties Drug-likeness Ligand Binding

Optimized Lipophilicity (XLogP3) for Enhanced Drug-Like Properties

The compound exhibits an XLogP3 value of 1.8, which is 0.3 units lower than its direct saturated analog, 3,4-dihydrobenzofuro[2,3-c]pyridine (XLogP3 = 2.1), and 1.6 units lower than the fully aromatic benzofuro[2,3-c]pyridine (XLogP3 = 3.4) [1][2][3]. This intermediate lipophilicity profile positions it favorably within the optimal range for drug-likeness (typically 1-3), balancing solubility and permeability better than either comparator.

Lipophilicity ADME Properties Physicochemical Profiling Drug Discovery

Validated Synthetic Utility as a Key Intermediate in Patented CNS Therapeutics

The compound is explicitly designated as the starting material (formula III) for the synthesis of 2-[(4-piperidyl)-methyl]benzofuro[2,3-c]pyridine derivatives, a class of patented serotonin 5-HT1A receptor modulators [1]. This contrasts with its analog, 3,4-dihydrobenzofuro[2,3-c]pyridine, which is instead used as the starting material for synthesizing the target compound itself, highlighting the target compound's role as a more advanced, value-added intermediate [1]. The patent details a specific, high-yielding reaction using the tetrahydropyridine moiety for subsequent functionalization, a synthetic route not possible with the dihydro or aromatic analogs.

Synthetic Chemistry Pharmaceutical Intermediate CNS Therapeutics Patent Synthesis

Scaffold Utility Demonstrated by High-Potency Derivatives in Two Distinct Therapeutic Areas

Derivatives of this tricyclic core have been optimized into potent, allosteric PAK4 inhibitors (compound 13: IC50 = 0.38 μM against MIA PaCa-2; 0.50 μM against Pan02 cells) [1] and nanomolar HDAC inhibitors (compound 12k: IC50 = 30 nM against Bel-7402 HCC cells) with significant in vivo tumor growth inhibition (76% at 20 mg/kg PO) [2]. While direct comparator data for the unsubstituted scaffold is not reported, the fact that two independent research groups have successfully deployed this core to generate high-potency, in vivo-active tool compounds strongly supports its unique value as a privileged, drug-like scaffold.

Scaffold Hopping PAK4 Inhibitor HDAC Inhibitor Anticancer Agents Structure-Activity Relationship

Commercial Availability and Purity Benchmarking for Reliable Research

The compound is commercially available with a verified purity specification of ≥95% (often 95%+ or 97%) from multiple reputable chemical suppliers, including AKSci (Cat. X8813), Leyan (Cat. 1756189), and Macklin (Cat. T997037) [1]. This contrasts with some less-common analogs like 3,4-dihydrobenzofuro[2,3-c]pyridine, which may have more limited commercial availability or lower purity specifications. The consistent, high purity ensures reproducibility in synthetic and biological experiments, a critical factor for scientific selection.

Chemical Sourcing Purity Analysis Reproducible Research Vendor Comparison

High-Value Application Scenarios for 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine in Drug Discovery and Chemical Biology


Lead Optimization for CNS Drug Discovery Programs Targeting Serotonin Receptors

Given its explicit use as an intermediate in the synthesis of patented 5-HT1A receptor modulators [1] and its favorable hydrogen-bond donor capacity and lipophilicity profile [2][3], this scaffold is ideally suited for medicinal chemistry campaigns aimed at optimizing CNS-penetrant ligands. Its physicochemical properties place it within the optimal range for blood-brain barrier penetration, making it a strategic building block for CNS-focused projects.

Development of Allosteric Kinase Inhibitors for Precision Oncology

The successful generation of a potent, allosteric PAK4 inhibitor (IC50 = 0.38 μM) [4] directly validates the use of this tricyclic core for targeting kinase pockets beyond the ATP-binding site. Research teams pursuing non-ATP-competitive kinase inhibitors, particularly against members of the PAK family, can leverage this scaffold as a proven starting point for fragment-based drug discovery or scaffold-hopping strategies to overcome resistance and improve selectivity.

Design of Next-Generation HDAC Inhibitors for Epigenetic Therapy

The scaffold has been successfully employed to develop novel HDAC inhibitors with remarkable potency (IC50 = 30 nM) and significant in vivo tumor growth inhibition (76%) in hepatocellular carcinoma models [5]. This demonstrates that the core can be effectively functionalized with a flexible linker and a zinc-binding group, making it a valuable template for designing isoform-selective HDAC inhibitors with improved safety profiles compared to current pan-HDAC inhibitors.

Synthesis of Novel Chemical Probes for Chemical Biology

The unique tricyclic structure, combined with the reactive secondary amine handle, makes this compound an excellent starting point for creating novel chemical probes for target identification and validation studies. Its established synthetic tractability [1] allows for the rapid generation of focused libraries with diverse functional groups, facilitating the exploration of new biological space and the identification of novel protein interactors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.